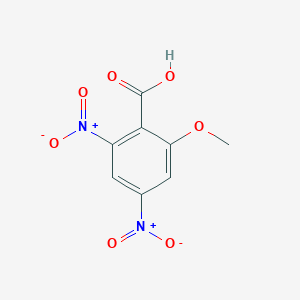

2-Methoxy-4,6-dinitrobenzoic acid

Vue d'ensemble

Description

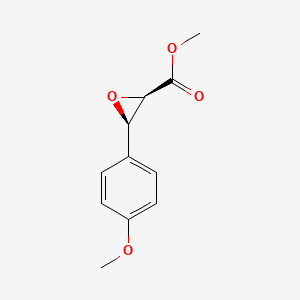

2-Methoxy-4,6-dinitrobenzoic acid is an alkoxybenzoic acid derivative . It is synthesized by reacting 2-hydroxy-4-nitrobenzoic acid with methyl iodide .

Synthesis Analysis

The synthesis of 2-Methoxy-4,6-dinitrobenzoic acid involves the reaction of 2-hydroxy-4-nitrobenzoic acid with methyl iodide . More details about the synthesis process can be found in the relevant papers .Molecular Structure Analysis

The molecular structure of 2-Methoxy-4,6-dinitrobenzoic acid comprises a pyridine ring, a phenyl ring, and a second phenyl ring . These rings are bridged by a C1–C8 bond and a C3–C14 bond, respectively .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Methoxy-4,6-dinitrobenzoic acid include a density of 1.4±0.1 g/cm3, a boiling point of 390.9±27.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.9 mmHg at 25°C .Applications De Recherche Scientifique

Organic Synthesis

2-Methoxy-4,6-dinitrobenzoic acid: is utilized in organic synthesis, particularly in the Mitsunobu reaction . This reaction is essential for substituting hydroxyl groups and inverting the stereochemistry of secondary alcohols. The compound’s role in this reaction showcases its importance in creating complex organic molecules.

Drug Development

In the realm of medical research, 2-Methoxy-4,6-dinitrobenzoic acid has shown promise in drug development, especially in treatments targeting cancer and infectious diseases. Its efficacy in clinical trials underscores its potential as a key component in pharmaceuticals.

Biochemical Research

Biochemists employ 2-Methoxy-4,6-dinitrobenzoic acid in studying enzyme kinetics and mechanisms . It acts as a substrate or inhibitor in enzymatic reactions, helping to elucidate the biological pathways and interactions within cells.

Environmental Chemistry

Environmental applications of 2-Methoxy-4,6-dinitrobenzoic acid include its use as a chemical marker for tracking pollution sources and understanding chemical processes in the environment. Its distinct chemical signature aids in the analysis of environmental samples.

Analytical Chemistry

In analytical chemistry, 2-Methoxy-4,6-dinitrobenzoic acid is used as a reagent in spectrophotometric assays . It helps in the quantification of other substances, demonstrating its versatility as an analytical tool.

Material Science

This compound is also significant in material science, where it contributes to the development of new materials with specific optical or electronic properties . Its molecular structure can influence the characteristics of these materials.

Industrial Applications

Industrially, 2-Methoxy-4,6-dinitrobenzoic acid finds applications in the synthesis of dyes, pigments, and other chemicals. Its nitro groups, in particular, are valuable for creating compounds with desired color properties.

Biochemistry Education

Lastly, 2-Methoxy-4,6-dinitrobenzoic acid serves as an educational tool in biochemistry, helping students understand complex chemical reactions and molecular interactions . It’s often used in laboratory experiments to teach key concepts.

Safety and Hazards

Propriétés

IUPAC Name |

2-methoxy-4,6-dinitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O7/c1-17-6-3-4(9(13)14)2-5(10(15)16)7(6)8(11)12/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGQICJSVBWHOSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1C(=O)O)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50376606 | |

| Record name | 2-methoxy-4,6-dinitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50376606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methoxy-4,6-dinitrobenzoic acid | |

CAS RN |

95192-63-5 | |

| Record name | 2-methoxy-4,6-dinitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50376606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(Mesitylamino)carbonyl]-7-nitro-5-(trifluoromethyl)-1,3-benzothiazol-3-ium-3-olate](/img/structure/B1620979.png)

![5-(Chloromethyl)-3-[3,5-di(trifluoromethyl)styryl]-1,2,4-oxadiazole](/img/structure/B1620981.png)

![Methyl 9-[methyl-4-(trifluoromethoxy)anilino]-9-oxononanoate](/img/structure/B1620983.png)

![5-(2-Chloro-1,1-dimethylethyl)-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole](/img/structure/B1620984.png)

![3-[(4-Chlorophenyl)thio]-5-(trifluoromethyl)pyridine-2-carbaldehyde](/img/structure/B1620985.png)

![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide](/img/structure/B1620993.png)